molecular formula C18H36O3 B1243329 9-Hydroxyoctadecanoic acid CAS No. 3384-24-5

9-Hydroxyoctadecanoic acid

Cat. No.: B1243329
CAS No.: 3384-24-5
M. Wt: 300.5 g/mol
InChI Key: RKHXDCVAPIMDMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Hydroxyoctadecanoic acid can be synthesized through various methods. One common approach involves the hydroxylation of stearic acid. This reaction typically requires a catalyst and specific reaction conditions to ensure the hydroxyl group is introduced at the 9th position of the octadecanoic acid chain .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Esterification

9-HSA undergoes esterification to form derivatives with modified bioactivity:

  • Methyl Ester (Me-9-HSA) : Synthesized via acid-catalyzed esterification.

    9 HSA+CH OHH+Me 9 HSA+H O\text{9 HSA}+\text{CH OH}\xrightarrow{\text{H}^+}\text{Me 9 HSA}+\text{H O}

    Methyl esters retain antiproliferative activity against HT29 cancer cells, indicating the hydroxyl group’s hydrogen-bonding capability is preserved .

Amination

Methyl 9-aminostearate derivatives are synthesized via reductive amination. Unlike esters, these derivatives exhibit cytotoxicity, suggesting functional group interactions with cellular targets differ significantly .

Hydroxyl Group

The C-9 hydroxyl group participates in:

  • Hydrogen Bonding : Critical for binding to HDAC1, as shown by molecular docking studies (Figure 1) .

  • Esterification/Acylation : Forms mandelate esters for chiral analysis .

Carboxylic Acid Group

  • Deprotonation : Forms the conjugate base (9-hydroxystearate) at physiological pH .

  • Salt Formation : Reacts with potassium hydroxide to yield potassium (9R)-9-hydroxyoctadecanoate .

HDAC1 Inhibition

9-HSA binds to histone deacetylase 1 (HDAC1) via:

  • Coordination of the carboxylate group to zinc in HDAC1’s active site.

  • Hydroxyl group interactions with active site residues.
    The (R)-enantiomer shows stronger binding affinity (Kd=2.1muMK_d=2.1\\mu \text{M}) than the (S)-enantiomer (Kd=5.3muMK_d=5.3\\mu \text{M}) .

Table 1 : Biological Activity of 9-HSA Derivatives

DerivativeAntiproliferative Activity (HT29 IC₅₀)Cytotoxicity
9-HSA (R)49 µMLow
Me-9-HSA (R)51 µMLow
Methyl 9-aminostearate57 µMHigh

Lipid Peroxidation

9-HSA is a byproduct of lipid peroxidation, where reactive oxygen species (ROS) oxidize oleic acid. This non-enzymatic pathway contributes to its endogenous levels in cellular membranes .

Chiral Resolution

Racemic 9-HSA is resolved using (R)-(-)-O-acetylmandelic acid to form diastereomeric esters, separable by chromatography .

Hydroxyapatite Modification

9-HSA modifies hydroxyapatite surfaces for biomedical applications, enhancing biocompatibility and drug delivery potential .

Scientific Research Applications

Antiproliferative Effects in Cancer Research

9-Hydroxyoctadecanoic acid has been identified as a potent inhibitor of tumor cell proliferation. Research indicates that this compound acts as a histone deacetylase 1 (HDAC1) inhibitor, which is significant in cancer therapy due to its role in regulating gene expression related to cell cycle progression and apoptosis.

  • Mechanism of Action : The compound induces cell cycle arrest in the G0/G1 phase, leading to increased expression of p21WAF1, a cyclin-dependent kinase inhibitor. This mechanism has been demonstrated in various human tumor cell lines, including colorectal adenocarcinoma (HT29) and osteosarcoma (U2OS) cells .
  • Case Studies :
    • A study reported that the administration of 9-hydroxystearic acid resulted in significant inhibition of proliferation rates in HT29 cells, with a concurrent increase in p21 expression. This suggests a potential therapeutic pathway for treating colorectal cancer .
    • Another investigation highlighted the synthesis of derivatives of 9-hydroxystearic acid, which retained antiproliferative activity, emphasizing the importance of the hydroxyl group at position 9 for biological activity .

Applications in Material Science

The integration of this compound into materials has been explored for enhancing biocompatibility and bioactivity.

  • Hydroxyapatite Composites : Research has shown that incorporating 9-hydroxystearic acid into hydroxyapatite can modify its properties. The resulting composite exhibits improved hydrophobicity and bioactivity, making it suitable for applications in bone repair and prosthetics .
  • Synthesis and Characterization : Studies have characterized these composites to determine how the incorporation of the organic molecule affects crystal growth and surface charge. It was found that the presence of 9-hydroxystearic acid reduces crystal size while enhancing negative charge properties, which could influence interactions with biological tissues .

Toxicological Implications

This compound has also been studied for its toxicological effects, particularly in relation to natural toxins derived from plants.

  • Toxic Mechanisms : Research indicates that hydroxy-octadecenoic acids can exert cytotoxic effects by promoting oxidative stress and mitochondrial dysfunction. For instance, studies on Jatropha seeds revealed that hydroxy-octadecenoic acids are key toxic components, highlighting the need for caution regarding their presence in certain plant materials .
  • Health Implications : Elevated levels of this compound have been associated with various diseases such as rheumatoid arthritis and Alzheimer's disease. These findings suggest potential biomarkers for disease progression; however, the variability in HODE levels complicates their clinical utility .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer ResearchAntiproliferative agent acting via HDAC1 inhibitionInduces G0/G1 arrest and increases p21 expression in cancer cells
Material ScienceEnhances properties of hydroxyapatite for biomedical applicationsImproves hydrophobicity and bioactivity; affects crystal growth dynamics
ToxicologyInvestigated for cytotoxic effects related to natural toxinsAssociated with oxidative stress and mitochondrial dysfunction; potential biomarkers

Mechanism of Action

The mechanism of action of 9-hydroxyoctadecanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of HDAC1, an enzyme involved in the regulation of gene expression. By inhibiting HDAC1, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it serves as a ligand for the free fatty acid receptor 4 (FFAR4), influencing various signaling pathways .

Comparison with Similar Compounds

Biological Activity

9-Hydroxyoctadecanoic acid, commonly known as 9-hydroxystearic acid (9-HSA), is a fatty acid derivative that has garnered attention for its biological activities, particularly in the context of cancer research. This compound is recognized for its role as a histone deacetylase 1 (HDAC1) inhibitor, which has implications for cell proliferation and cancer therapy. The following sections provide a comprehensive overview of the biological activity of 9-HSA, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Basic Information

PropertyValue
Common Name 9-Hydroxystearic Acid
CAS Number 3384-24-5
Molecular Formula C₁₈H₃₆O₃
Molecular Weight 300.48 g/mol
Structure Chemical Structure

9-HSA functions primarily as an HDAC1 inhibitor, which plays a crucial role in the regulation of gene expression through the modification of histones. By inhibiting HDAC1, 9-HSA promotes the acetylation of histones, leading to a more open chromatin structure and increased transcription of tumor suppressor genes.

Inhibition of Cell Proliferation

Research indicates that 9-HSA can significantly inhibit the proliferation of various cancer cell lines:

  • HT29 Cells : At a concentration of 100 μM for 24 hours, 9-HSA induced G0/G1 phase arrest and increased p21WAF1 expression, a cyclin-dependent kinase inhibitor that plays a vital role in cell cycle regulation .
  • U2OS Cells : In osteosarcoma cells, 9-HSA has been shown to induce apoptosis via a mitochondrial pathway by hyperacetylating p53 due to HDAC1 inhibition .

Antitumor Activity

A study demonstrated that both enantiomers of 9-HSA exhibit antiproliferative effects against HT29 cells. The (R)-enantiomer was found to be more effective than the (S)-enantiomer in promoting apoptosis and inhibiting cell growth .

Gene Expression Modulation

The expression levels of key regulatory genes such as CDKN1A (p21) were significantly altered upon treatment with 9-HSA. This modulation indicates that 9-HSA may influence pathways associated with cell cycle progression and apoptosis .

Protective Effects in Inflammatory Conditions

Recent findings suggest that 9-HSA may also play a protective role against sepsis by modulating inflammatory factors. It has been positively associated with fibroblast growth factor 19 (FGF-19), indicating potential therapeutic benefits beyond cancer treatment .

Summary of Biological Activities

ActivityCell Line/ModelConcentrationResult
HDAC1 InhibitionVarious Cancer Cells5 μMInhibits ~66.4% HDAC1 activity
Antiproliferative EffectHT29100 μMInduces G0/G1 arrest, increases p21
Apoptosis InductionU2OSVariableInduces hyperacetylation of p53
Anti-inflammatory EffectsSepsis ModelNot specifiedPositive association with FGF-19

Q & A

Basic Research Questions

Q. What is the molecular mechanism of 9-HSA in cancer research, and how is its HDAC1 inhibitory activity quantified experimentally?

9-HSA inhibits histone deacetylase 1 (HDAC1), an enzyme critical for epigenetic regulation. At 5 μM, it suppresses ~66.4% of HDAC1 enzymatic activity, as demonstrated in biochemical assays using recombinant HDAC1 and fluorogenic substrates (e.g., acetylated lysine derivatives). Researchers typically quantify inhibition via fluorescence-based enzymatic activity assays, comparing treated samples to controls .

Q. How is 9-HSA biosynthesized in humans, and what are its primary physiological roles?

9-HSA is a long-chain hydroxy fatty acid derived from stearic acid (C18:0) through hydroxylation at position 8. It is synthesized predominantly in the liver, adipose tissue, and mammary glands. Its physiological roles include modulation of lipid signaling pathways and potential regulation of inflammatory responses via lipid mediator networks .

Q. What analytical techniques are recommended for detecting and quantifying 9-HSA in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 9-HSA in complex matrices like serum or tissue homogenates. Targeted lipidomics workflows with stable isotope-labeled internal standards (e.g., deuterated 9-HSA) ensure precision in quantification .

Advanced Research Questions

Q. How does 9-HSA contribute to lipid mediator networks in inflammatory diseases, and how can conflicting data on its pro-resolving vs. pro-inflammatory roles be resolved?

9-HSA is a 12-lipoxygenase (12-LOX) pathway metabolite linked to both pro-inflammatory and pro-resolving effects. In aggressive periodontitis (AgP), elevated 9-HSA in gingival crevicular fluid correlates with disease severity . To resolve contradictory data, researchers should contextualize its activity within specific lipidomic profiles (e.g., ratios of 9-HSA to other oxylipins) and employ pathway enrichment analysis to identify dominant signaling cascades in disease models .

Q. What experimental designs are optimal for studying 9-HSA’s role in insulin sensitivity, particularly in branched fatty acid esters of hydroxy fatty acids (FAHFAs)?

FAHFAs, such as 9-POHSA (palmitoleic acid-esterified 9-HSA), are endogenous lipids associated with insulin sensitivity. To study 9-HSA’s role:

  • Use adipose tissue or serum samples from insulin-resistant vs. insulin-sensitive cohorts.
  • Apply LC-MS/MS for FAHFA quantification.
  • Validate findings with genetic knockdown models (e.g., adipose-specific deletion of FAHFA synthases) .

Q. How should clustered data (e.g., repeated measurements from the same subject) be statistically analyzed in longitudinal studies of 9-HSA’s therapeutic effects?

Mixed-effects models are recommended to account for nested data structures. For example, in cancer xenograft studies measuring tumor size and 9-HSA levels over time, random intercepts for each subject and fixed effects for treatment dose and timepoints ensure robust inference. Sensitivity analyses (e.g., bootstrapping) should address potential outliers .

Q. What are the challenges in distinguishing 9-HSA from structurally similar hydroxy fatty acids (e.g., 13-HODE) in lipidomics workflows?

Isomeric hydroxy fatty acids require high-resolution MS/MS with collision-induced dissociation (CID) to differentiate fragmentation patterns. For instance, 9-HSA (m/z 299.2) and 13-HODE (m/z 295.2) can be resolved using hydrophilic interaction liquid chromatography (HILIC) coupled with ion mobility spectrometry. Spectral libraries and synthetic standards are critical for validation .

Q. Methodological Notes

  • HDAC Inhibition Assays : Use HeLa cell nuclear extracts or recombinant HDAC1 with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Normalize activity to vehicle controls and validate with positive controls like trichostatin A .
  • Lipidomics : Include quality controls (QCs) pooled from all samples to monitor batch effects. Use open-source tools (e.g., XCMS, LipidMatch) for data processing .

Properties

IUPAC Name

9-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHXDCVAPIMDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948393
Record name 9-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3384-24-5, 25498-28-6
Record name 9-Hydroxyoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3384-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10(9)-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-hydroxyoctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

9-Hydroxyoctadecanoic acid
9-Hydroxyoctadecanoic acid
9-Hydroxyoctadecanoic acid
9-Hydroxyoctadecanoic acid
9-Hydroxyoctadecanoic acid

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